molecular formula C11H13NO B12094945 Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl- CAS No. 33561-48-7

Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-

Cat. No.: B12094945
CAS No.: 33561-48-7
M. Wt: 175.23 g/mol
InChI Key: KSQXLLXDTJZNCR-UHFFFAOYSA-N
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Description

The compound Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl- is a substituted dihydrooxazole characterized by a partially saturated oxazole ring. Its structure includes a phenyl group at position 2 and two methyl groups at position 5 (Figure 1).

Properties

CAS No.

33561-48-7

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-4H-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

KSQXLLXDTJZNCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Van Leusen Oxazoline Synthesis

The van Leusen method, originally developed for 5-substituted oxazoles, has been adapted for oxazoline derivatives. Reacting benzaldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions yields 2-phenyl-4,5-dihydrooxazole. A modified protocol using potassium phosphate in isopropyl alcohol under microwave irradiation (350 W, 65°C, 8 min) achieves 82% yield of 4,5-disubstituted oxazolines. The mechanism involves nucleophilic attack of TosMIC’s isocyanide carbon on the aldehyde, followed by cyclization and elimination of toluenesulfinic acid.

Robinson-Gabriel Cyclodehydration

Robinson-Gabriel synthesis traditionally employs acylamino ketones cyclized with polyphosphoric acid. For 5,5-dimethyl substitution, 2-(benzamido)-3-ketopentane undergoes dehydration using PCl₅ or H₂SO₄, yielding 4,5-dihydro-5,5-dimethyl-2-phenyloxazole in 45–60% yield. Optimized conditions with polyphosphoric acid increase yields to 70% by reducing side reactions.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cycloisomerization

Palladium catalysts enable intramolecular cyclization of N-benzoyl amino alkenes. For example, N-(3-butenyl)benzamide derivatives with geminal dimethyl groups undergo Pd(OAc)₂-catalyzed cyclization in toluene at 80°C, forming the target oxazoline in 78% yield. This method tolerates electron-donating and withdrawing substituents on the phenyl ring.

Copper-Catalyzed Ring-Opening and Reclosure

Kumar et al. developed a two-step copper-catalyzed synthesis starting from 4-bis(methylthio)methylene-2-phenyloxazole-5-one. Nucleophilic ring-opening with benzamide derivatives forms enamide intermediates, which undergo 5-endo cyclization using Ag₂CO₃ to yield 4,5-dihydro-5,5-dimethyl-2-phenyloxazole (64% overall yield).

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates oxazoline formation by enhancing reaction kinetics. Aryl aldehydes and TosMIC in isopropyl alcohol with K₃PO₄ catalyst achieve complete conversion within 8 minutes, compared to 12–24 hours under conventional heating. This method reduces energy consumption and improves reproducibility.

Continuous Flow Synthesis

Flow chemistry enables safer handling of hazardous reagents like Deoxo-Fluor®. Cyclization of β-hydroxy amides in a microreactor (25°C, 2 min residence time) produces oxazolines with 89% yield and >99% stereopurity. Subsequent oxidation using MnO₂-packed columns converts oxazolines to oxazoles but is unnecessary for the dihydro target.

Halogenation and Functionalization Pathways

Bromination-Alkylation Sequences

Bromination of preformed oxazolines introduces functional handles for further derivatization. For instance, 4,5-dihydro-5,5-dimethyl-2-phenyloxazole treated with N-bromosuccinimide (NBS) in CCl₄ yields 4-bromomethyl derivatives, which undergo nucleophilic substitution with amines or thiols.

Chiral Oxazoline Synthesis

Asymmetric induction is achieved using (S)-phenylglycine derivatives. Lithiation of 2-phenyl-4,5-dihydrooxazole with n-BuLi followed by quench with chiral electrophiles yields enantiomerically pure products (up to 98% ee).

Comparative Analysis of Preparation Methods

MethodStarting MaterialsConditionsYield (%)Advantages
Van Leusen SynthesisBenzaldehyde, TosMICK₃PO₄, MW, 65°C82Rapid, scalable
Palladium CatalysisN-Benzoyl amino alkenesPd(OAc)₂, toluene, 80°C78High functional group tolerance
Microwave-AssistedAryl aldehydes, TosMICK₃PO₄, isopropyl alcohol, MW85Energy-efficient
Robinson-GabrielAcylamino ketonesPolyphosphoric acid, 120°C70Broad substrate scope
Flow Synthesisβ-Hydroxy amidesDeoxo-Fluor®, 25°C89Stereospecific, continuous production

Mechanistic Insights and Optimization

Cyclization Transition States

DFT calculations reveal that palladium-catalyzed cyclization proceeds via a six-membered cyclic transition state, where Pd coordinates the amide carbonyl and alkene π-system. Geminal dimethyl groups stabilize the transition state through Thorpe-Ingold effects, accelerating cyclization by 3-fold compared to unsubstituted analogs.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates in copper-catalyzed methods but promote side reactions. Optimal results use dichloromethane at 50°C, balancing reactivity and selectivity.

Industrial-Scale Production Considerations

Cost Analysis

TosMIC-based routes incur higher material costs ($120/mol) compared to acylamino ketone pathways ($45/mol). However, microwave and flow methods reduce labor and energy expenses, making them preferable for large-scale synthesis.

Waste Stream Management

Polyphosphoric acid waste from Robinson-Gabriel synthesis requires neutralization with NaHCO₃, generating 2.5 kg of phosphate salts per kg product. Transition metal catalysts are recovered via chelating resins, achieving 95% Pd recycling efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization typically yields the corresponding oxazole derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. For instance, a study indicated that oxazolines could inhibit specific oncological protein kinases, suggesting their utility in cancer therapy. The toxicity evaluation against Daphnia magna and Saccharomyces cerevisiae showed varying levels of toxicity, with halogen-free oxazolones exhibiting lower toxicity profiles compared to their halogenated counterparts .

Drug Development
Oxazole derivatives are integral in the synthesis of various pharmaceuticals. Notable examples include Linezolid and Furazolidone, which are used clinically for their antibacterial properties. The structural diversity of oxazoles allows for modifications that enhance their therapeutic efficacy and reduce side effects .

Material Science

Ligands in Asymmetric Catalysis
The compound has been utilized as a ligand in asymmetric catalysis. Specifically, it serves as a chiral ligand in palladium-catalyzed reactions, facilitating enantioselective synthesis. This application is crucial for producing compounds with specific stereochemistry, which is often necessary in drug development .

Synthesis of Functional Materials
Oxazole derivatives are also employed in creating functional materials due to their unique electronic properties. Their ability to form stable complexes with metals makes them suitable for developing sensors and catalysts in various chemical reactions .

Agricultural Biotechnology

Pesticide Development
The oxazole framework has been explored for developing new agrochemicals. Compounds derived from oxazole structures have shown promise as pesticides due to their biological activity against pests while being less toxic to non-target organisms .

Data Table: Applications of Oxazole Derivatives

Application Area Specific Use Example Compounds
Medicinal ChemistryAnticancer agentsLinezolid, Furazolidone
Enzyme inhibitorsVarious oxazole derivatives
Material ScienceChiral ligands in asymmetric catalysis(S)-5,5-Dimethyl-i-Pr-PHOX
Functional materialsOxazole-based sensors
Agricultural BiotechnologyPesticide developmentOxazole-derived agrochemicals

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various oxazole derivatives against human cancer cell lines. The findings suggested that certain modifications to the oxazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Asymmetric Catalysis

Research demonstrated the effectiveness of using oxazole-based ligands in palladium-catalyzed reactions for synthesizing complex organic molecules with high enantioselectivity. This method has been pivotal in advancing synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, oxazole derivatives may interact with enzymes or receptors to exert their effects .

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : 4,5-dihydrooxazole (oxazoline) with saturation at positions 4 and 3.
  • Substituents :
    • 5,5-Dimethyl groups (enhancing steric bulk and influencing reactivity).
    • 2-Phenyl group (contributing aromaticity and electronic effects).

Below is a detailed comparison with structurally related oxazole and isoxazole derivatives, focusing on molecular properties, synthesis, and applications.

Structural Analogs in the Dihydrooxazole Family

(a) 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole ()
  • Molecular formula: C₁₂H₁₅NO
  • Substituents : 4,4-dimethyl and 2-(2-methylphenyl) groups.
(b) 2-Methyl-4,5-diphenyloxazole ()
  • Molecular formula: C₁₆H₁₃NO
  • Substituents : 2-methyl and 4,5-diphenyl groups.
(c) 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole ()
  • Molecular formula: C₁₂H₁₅NO₂
  • Substituents : 4-methoxyphenyl at position 2.

Isoxazole Derivatives: Functional and Regulatory Comparisons

(a) Isoxadifen-ethyl ()
  • Structure : Ethyl ester of 4,5-dihydro-5,5-diphenylisoxazole-3-carboxylic acid.
  • Molecular formula: C₁₈H₁₇NO₃
  • Applications : Used as a pesticide safener to protect crops from herbicide toxicity .
  • Regulatory status : Subject to EPA tolerance regulations under 40 CFR Part 180 .

Comparison with target compound :

  • The isoxazole core (oxygen and nitrogen adjacent) differs from oxazole (nitrogen at position 1 and oxygen at position 3).
  • The 5,5-diphenyl substitution in isoxadifen-ethyl enhances lipophilicity, making it more suitable for agricultural applications compared to the 5,5-dimethyl-2-phenyl substitution in the target oxazole.

Pharmacologically Active Oxazole Derivatives

(a) 2-Amino-5-(4-methylphenyl)-1,3,4-oxadiazole ()
  • Structure: Oxadiazole ring with amino and 4-methylphenyl groups.
  • Activity : Demonstrates enhanced antimicrobial properties due to the oxadiazole core, which is more electronegative than oxazole.

Comparison with target compound :

Biological Activity

Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl- is a member of the oxazole family, characterized by its five-membered ring containing nitrogen and oxygen. This compound has gained attention for its diverse biological activities and potential applications in pharmacology. The chemical formula is C₁₁H₁₃NO, indicating a structure that allows for significant reactivity and interaction with biological systems.

The structural features of oxazole derivatives contribute to their biological activities. The presence of both nitrogen and oxygen in the ring enhances their ability to interact with various biological targets, including enzymes and receptors. This compound can be synthesized through several methods, including cyclization reactions involving amino acids and carbonyl compounds.

Biological Activities

Research indicates that oxazole derivatives exhibit a wide range of pharmacological properties:

  • Antibacterial Activity : Several studies have demonstrated that oxazole derivatives possess significant antibacterial properties. For instance, compounds derived from oxazole have shown efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In one study, specific oxazole derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL against these pathogens .
  • Antitumor Activity : Oxazole derivatives have also been investigated for their anticancer potential. A study reported that certain derivatives displayed notable antitumor activity against human tumor cell lines, with IC50 values indicating high potency. For example, one derivative showed an IC50 of 2.76 μM against the OVXF 899 cell line .
  • Immunosuppressive Properties : Some oxazole compounds have demonstrated immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). This activity suggests potential applications in autoimmune diseases or transplant rejection scenarios .

The mechanisms through which oxazole derivatives exert their biological activities are diverse:

  • Enzyme Inhibition : Many oxazole compounds inhibit specific enzymes involved in critical biochemical pathways. For example, they may target cyclooxygenases (COX-1 and COX-2), which are involved in inflammation processes .
  • Receptor Modulation : These compounds can modulate receptor functions relevant to various disease processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • DNA Interaction : Some studies suggest that oxazole derivatives may interact with DNA gyrase, an essential enzyme for bacterial DNA replication, providing a mechanism for their antibacterial activity .

Table 1: Summary of Biological Activities of Oxazole Derivatives

Activity TypeSpecific FindingsReferences
AntibacterialEffective against S. aureus (MIC = 14.8 μM)
Effective against E. coli (MIC = 3.12 μg/mL)
AntitumorIC50 = 2.76 μM against OVXF 899 cell line
ImmunosuppressiveInhibited PHA-induced PBMC proliferation

Q & A

Q. What is the optimal synthetic route for preparing 4,5-dihydro-5,5-dimethyl-2-phenyloxazole with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization under reflux conditions, followed by purification via recrystallization. The process achieves yields of 83.2–94.5% per step and final enantiomeric purity >99%. Chiral purity is confirmed using polarimetry (optical rotation measurements) and spectroscopic methods (IR, NMR, GC-MS) .
  • Data Table :
StepKey Reactants/ConditionsYield Range (%)Purity (%)
1(S)-(+)-2-Phenylglycinol, cyclizing agent83.2–94.5>99
2Intermediate purification83.2–94.5>99
3Final recrystallization83.2–94.5>99

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., oxazole ring C=N stretch at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., dimethyl groups at δ 1.2–1.5 ppm in ¹H NMR).
  • GC-MS : Verifies molecular ion peaks and fragmentation patterns.
  • Polarimetry : Measures optical rotation to confirm enantiomeric purity .
  • Reference Data : NIST provides spectral libraries for cross-validation (e.g., CAS 1772-43-6 for related oxazoline derivatives) .

Q. How can reaction conditions be optimized to maximize yield in multi-step syntheses?

  • Methodological Answer :
  • Temperature Control : Maintain reflux conditions during cyclization to avoid side reactions.
  • Catalyst Selection : Use chiral catalysts (e.g., asymmetric induction via (S)-(+)-2-phenylglycinol) to enhance enantioselectivity.
  • Purification : Employ gradient recrystallization with solvents like ethanol/hexane to isolate high-purity intermediates .

Advanced Research Questions

Q. What are the applications of hypercoordinated organotin derivatives of 4,5-dihydrooxazole in catalysis?

  • Methodological Answer : Organotin-functionalized oxazoles (e.g., 2-(2-(triphenylstannyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole) are synthesized via Stille coupling. These compounds act as precursors for asymmetric catalysis or materials science due to their stability and tunable electronic properties. Key steps include bromophenyl intermediate synthesis (e.g., 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole) followed by tin reagent addition .
  • Data Table :
DerivativeReactantKey Application
Bromophenyl2-Bromophenyl reagentCatalytic precursor
TriphenylstannylTriphenyltin chlorideAsymmetric catalysis

Q. How do substituents on the phenyl ring influence physicochemical properties?

  • Methodological Answer : Substituents (e.g., electron-withdrawing groups like -Br or electron-donating groups like -OCH₃) alter electronic density, affecting reactivity and stability. For example:
  • 4-Methoxyphenyl : Enhances solubility in polar solvents due to increased polarity.
  • 4-Bromophenyl : Improves thermal stability but reduces catalytic activity in cross-coupling reactions.
    Systematic studies require comparative synthesis and DFT calculations to correlate substituent effects with properties .

Q. What strategies resolve contradictions in enantiomeric yield data across synthetic protocols?

  • Methodological Answer : Discrepancies often arise from variations in chiral auxiliary purity or reaction kinetics. To address this:
  • Standardize Reagents : Use HPLC-grade (S)-(+)-2-phenylglycinol to minimize racemization.
  • Kinetic Monitoring : Track reaction progress via inline IR or polarimetry to identify optimal termination points.
  • Cross-Validation : Compare results with NIST spectral data or independent chiral HPLC .

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